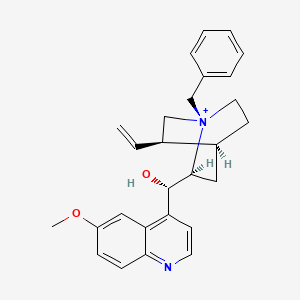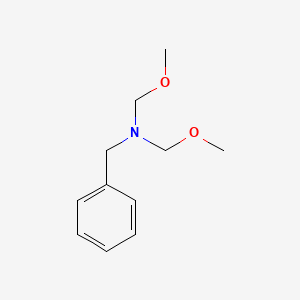amine CAS No. 1041601-33-5](/img/structure/B3076854.png)
[(4-tert-Butylphenyl)methyl](2-methylpropyl)amine
Descripción general
Descripción
“(4-tert-Butylphenyl)methylamine” is a chemical compound . It is commonly used in scientific experiments . The molecular weight of this compound is 219.37 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “(4-tert-Butylphenyl)methylamine” include a molecular weight of 219.37 . It is a liquid at room temperature .Aplicaciones Científicas De Investigación
Catalysis and Synthesis
(4-tert-Butylphenyl)methylamine and its derivatives have been studied for their roles in catalysis and synthesis processes. For example, they have been used in the synthesis of cyclometalated Rh(III) and Ir(III) complexes, which show promising anticancer activity due to their efficient binding with DNA and proteins (Mukhopadhyay et al., 2015). Another study demonstrated the use of related compounds in the synthesis of Group 10 metal aminopyridinato complexes, which serve as catalysts for aryl-Cl activation and hydrosilane polymerization, showcasing the compound's versatility in catalytic applications (Deeken et al., 2006).
Asymmetric Synthesis
The compound and its related chemical structures have been employed in the asymmetric synthesis of amines, demonstrating their utility as versatile intermediates. Such methodologies enable the efficient synthesis of highly enantioenriched amines, which are crucial in the development of pharmaceuticals and fine chemicals (Ellman et al., 2002).
Material Science
In material science, derivatives of (4-tert-Butylphenyl)methylamine have been explored for their potential in creating advanced materials. For instance, the study of their interaction with various substrates has led to insights into the development of new materials with specific properties, such as enhanced thermal stability or tailored optical characteristics (Itoh et al., 2000).
Analytical Techniques
Certain challenges associated with the use of (4-tert-Butylphenyl)methylamine derivatives in analytical techniques, such as matrix-assisted laser desorption/ionization (MALDI) time-of-flight mass spectrometry, have been addressed. Studies have highlighted the potential issues and provided solutions to improve the accuracy and reliability of analytical results (Lou et al., 2010).
Nonlinear Optical Studies
Research into the nonlinear optical properties of related compounds, such as 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine, has revealed their potential applications in optoelectronics and photonics. These studies contribute to the development of materials with specific optical properties for use in devices like lasers, optical switches, and sensors (Tamer et al., 2016).
Propiedades
IUPAC Name |
N-[(4-tert-butylphenyl)methyl]-2-methylpropan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N/c1-12(2)10-16-11-13-6-8-14(9-7-13)15(3,4)5/h6-9,12,16H,10-11H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTWICYTUSXZUKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=CC=C(C=C1)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



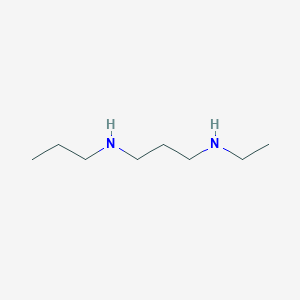
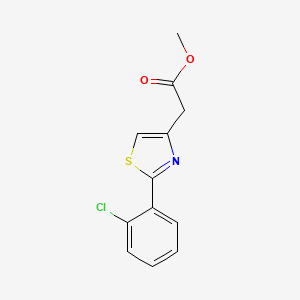

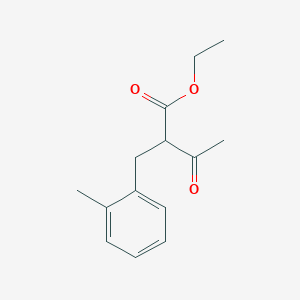
![[1-(3-Methylbutyl)-3-oxopiperazin-2-yl]acetic acid](/img/structure/B3076800.png)
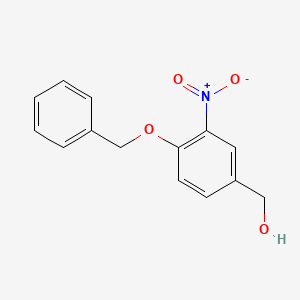
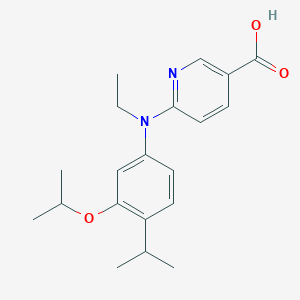


![[1-(3,4-Dimethoxyphenyl)propyl]amine hydrochloride](/img/structure/B3076862.png)
